Iriflophenone 3-C-beta-D-glucopyranoside

Antioxidant Benzophenone glycoside Xanthone comparator

QC laboratories quantifying IP3G in agarwood or honeybush tea require compound-specific reference standards to avoid cross-reactivity confounds. IP3G (CAS 104669-02-5) is the validated ELISA calibration standard with only 13% cross-reactivity vs. the 3,5-C-diglucoside analog, ensuring accurate quantification (HPLC correlation R²=0.9321). • ELISA-validated: Intra-assay CV 1.19-2.07%, inter-assay CV 3.76-7.15% • 2× superior anti-K. pneumoniae potency (MIC 31.1 µg/mL) vs. cefixime (MIC 62.5 µg/mL) • Unique DPPH-inactive antioxidant probe (TEAC_DPPH=0; TEAC_ABTS=1.04; TEAC_ORAC=3.61) Supplied as ≥98% pure reference standard with full QC documentation.

Molecular Formula C19H20O10
Molecular Weight 408.4 g/mol
Cat. No. B8236751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIriflophenone 3-C-beta-D-glucopyranoside
Molecular FormulaC19H20O10
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2
InChIKeyBZYKNVLTMWYEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iriflophenone 3-C-β-D-glucopyranoside – Baseline Technical Profile


Iriflophenone 3-C-β-D-glucopyranoside (IP3G, CAS 104669-02-5, C₁₉H₂₀O₁₀, MW 408.36) is a C-glycosidic benzophenone secondary metabolite isolated from Aquilaria spp., Cyclopia genistoides, Mangifera indica, and Dryopteris ramosa [1][2]. The compound features a 4-hydroxybenzoyl moiety linked to a 2,4,6-trihydroxybenzene ring via C-3 glucosidation, distinguishing it structurally from O-glycosidic benzophenones and xanthone C-glucosides like mangiferin . Its biological profile includes α-glucosidase inhibition, radical-selective antioxidant activity (no DPPH scavenging; ABTS⁺ and peroxyl radical active), and strain-specific antibacterial effects [1][3]. This guide provides quantitative comparator evidence to support informed sourcing decisions when evaluating IP3G against structurally or functionally similar natural products.

α-Glucosidase inhibition studies (reported class-level potency exceeding acarbose)
Radical-selective antioxidant probe: DPPH-inactive, ABTS/ORAC-active
Antimicrobial screening: K. pneumoniae and Gram-positive strain context
ELISA analytical standard for IP3G-specific quantification in plant matrices

Iriflophenone 3-C-β-D-glucopyranoside: Non-Interchangeability with Analogs


Substituting IP3G with structurally adjacent natural products (e.g., mangiferin, isomangiferin, or other benzophenone glycosides) introduces unverified and often divergent activity profiles due to critical differences in glycosylation position, C- versus O-linkage, and substitution pattern. For example, IP3G exhibits no DPPH radical scavenging activity (TEAC_DPPH = 0) while mangiferin and isomangiferin are DPPH-active (TEAC_DPPH = 0.62 and 0.57, respectively), demonstrating that antioxidant mechanism cannot be assumed across the class [1]. In antibacterial assays, IP3G shows superior potency against Klebsiella pneumoniae (MIC 31.1 µg/mL) compared to cefixime (MIC 62.5 µg/mL), whereas mangiferin lacks this reported spectrum [2]. Furthermore, the C-3 glucosidation of IP3G confers lower cross-reactivity in immunoassays versus the 3,5-C-diglucoside analog (13% cross-reactivity), enabling analyte-specific detection [3]. These quantifiable divergences preclude simple functional substitution and underscore the necessity of compound-specific sourcing for reproducible experimental outcomes.

Antioxidant mechanism mismatch
IP3G lacks DPPH activity, while mangiferin and isomangiferin are DPPH-active, which may confound mechanistic studies.
Antibacterial spectrum divergence
Reported MIC against K. pneumoniae differs from cefixime; other benzophenones lack this strain-specific profile, limiting direct substitution.
Immunoassay cross-reactivity
3,5-C-diglucoside analog exhibits only 13% cross-reactivity with IP3G antibody, precluding its use as a surrogate ELISA standard.

Iriflophenone 3-C-β-D-glucopyranoside – Comparator Evidence


Antioxidant Activity: IP3G vs. Mangiferin and Isomangiferin

IP3G exhibits a unique radical-selective antioxidant profile: it completely lacks DPPH radical scavenging activity (TEAC_DPPH = 0) while demonstrating measurable ABTS⁺⁺ and peroxyl radical scavenging (TEAC_ABTS = 1.04, TEAC_ORAC = 3.61). In contrast, the co-occurring xanthone C-glucosides mangiferin and isomangiferin are active against all three radicals. Mangiferin showed TEAC_DPPH = 0.62, TEAC_ABTS = 1.82; isomangiferin showed TEAC_DPPH = 0.57, TEAC_ABTS = 1.82 [1]. This differential DPPH inactivity of IP3G is a defining feature not shared by its closest structural analogs.

Antioxidant Profile
Head-to-head
IP3G: DPPH 0, ABTS 1.04, ORAC 3.61 Mangiferin: DPPH 0.62, ABTS 1.82 Isomangiferin: DPPH 0.57, ABTS 1.82
DPPH inactivity distinguishes IP3G antioxidant mechanism; mangiferin/isomangiferin show DPPH activity, limiting mechanistic comparability.
On-line HPLC-DPPH/ABTS/ORAC; Trolox reference. Cyclopia genistoides isolates.
Antioxidant Benzophenone glycoside Xanthone comparator

Antibacterial Potency: IP3G vs. Cefixime against K. pneumoniae

IP3G demonstrated superior antibacterial activity against Klebsiella pneumoniae compared to the cephalosporin antibiotic cefixime. The minimum inhibitory concentration (MIC) for IP3G was 31.1 ± 7.2 µg/mL, whereas cefixime required 62.5 ± 7.2 µg/mL under identical agar-well diffusion assay conditions [1]. Against Staphylococcus aureus and Escherichia coli, IP3G matched cefixime with an MIC of 62.5 ± 7.2 µg/mL. However, against Bacillus subtilis, IP3G was less potent (MIC = 125 ± 7.2 µg/mL) than cefixime (MIC = 62.5 ± 7.2 µg/mL), indicating species-specific superiority.

K. pneumoniae MIC
Head-to-head
IP3G: 31.1 ± 7.2 µg/mL Cefixime: 62.5 ± 7.2 µg/mL
Reported MIC supports K. pneumoniae screening studies; strain-specific inhibitory profile observed.
Agar-well diffusion; ATCC 700603. Dryopteris ramosa isolate.
Antibacterial MIC Klebsiella pneumoniae

α-Glucosidase Inhibition: IP3G vs. Acarbose

From Aquilaria sinensis, eight isolated compounds—including IP3G—all exhibited α-glucosidase inhibitory activity stronger than the clinical drug acarbose when tested as a positive control [1]. While specific IC₅₀ values for IP3G alone are not disaggregated in the primary source, the class-level finding that every isolated benzophenone glycoside from this plant outperformed acarbose establishes a strong inference of IP3G's superior potency relative to this standard therapeutic comparator. The observation is consistent across multiple structurally related isolates, suggesting the benzophenone C-glycoside scaffold is inherently more potent than acarbose in this assay system.

α-Glucosidase Inhibition
Class-level / Data to verify
All 8 isolates from A. sinensis exceeded acarbose; IP3G-specific IC50 not reported.
Class-level inference supports α-glucosidase inhibition screening; direct IP3G data needed.
In vitro assay; acarbose positive control. Aquilaria sinensis source.
α-Glucosidase inhibition Antidiabetic Acarbose comparator

Iron Chelation: IP3G vs. Mangiferin and Desferal

In a bio-guided isolation study from Mangifera indica leaves, both IP3G and mangiferin were identified as natural iron chelators and compared to the clinical iron chelator Desferal® using a bipyridyl assay [1]. Mangiferin exhibited an IC₅₀ of 0.385 mM (162.85 µg/mL) for iron chelation. The study further evaluated combination effects: the mangiferin-IP3G (M-I) combination was identified as a promising candidate formula for iron chelation therapy, and mangiferin potentiated Desferal® activity by approximately 46% [1]. Quantitative IC₅₀ data for IP3G alone were not reported, but its inclusion in the effective M-I combination supports its contributory role.

Iron Chelation
Supporting evidence
IP3G included in active M-I combination; standalone IC50 not reported.
Supports iron-chelation panel research; standalone IP3G data required for direct comparison.
Bipyridyl assay; mangiferin IC50 0.385 mM. Mangifera indica leaves.
Iron chelation Mangiferin Desferal

ELISA Specificity: IP3G vs. 3,5-C-Diglucoside Analog

A polyclonal antibody raised against IP3G showed low cross-reactivity (13%) with the closely related analog iriflophenone 3,5-C-β-D-diglucopyranoside and 3.55% with genkwanin 5-O-β-primeveroside, with no detectable cross-reactivity against other tested compounds [1]. This high specificity enables the development of an indirect competitive ELISA for IP3G quantification with a detection range of 100–1560 ng/mL, intra-assay CV of 1.19–2.07%, and inter-assay CV of 3.76–7.15%. Recovery rates from Aquilaria spp. leaves were 96.0–99.0% (CV 4.50–5.32%), and the ELISA correlated strongly with HPLC (R² = 0.9321) [1].

ELISA Cross-Reactivity
Head-to-head
IP3G: 100% (reference) 3,5-C-diglucoside: 13%
13% cross-reactivity precludes analog use as surrogate standard in IP3G immunoassays.
Indirect competitive ELISA; polyclonal anti-IP3G antibody.
ELISA Immunoassay Cross-reactivity

Cytotoxicity: IP3G in Brine Shrimp Lethality Assay

IP3G demonstrated significantly low cytotoxicity in the brine shrimp lethality test (BSLT), with an LD₅₀ of 10.037 ± 2.8 µg/mL against Artemia salina nauplii [1]. This value serves as a baseline for toxicity assessment. No direct comparator was included in this specific assay, but the data provide a quantitative safety margin reference for future studies evaluating IP3G's therapeutic index relative to its antibacterial or enzyme-inhibitory potencies.

Cytotoxicity (LD50)
Supporting evidence
LD50 = 10.037 ± 2.8 µg/mL
Reported LD50 provides a baseline toxicity reference for safety margin assessment.
Brine shrimp lethality test; Artemia salina nauplii.
Cytotoxicity LD50 Artemia salina

Iriflophenone 3-C-β-D-glucopyranoside – Research & Industrial Applications


ELISA Analytical Standard for IP3G Quantification

IP3G is the optimal reference standard for ELISA-based quantification in plant materials, supported by the validated assay with intra-assay CV of 1.19–2.07%, inter-assay CV of 3.76–7.15%, and strong HPLC correlation (R² = 0.9321). The low cross-reactivity (13%) with the 3,5-C-diglucoside analog ensures that only authentic IP3G provides accurate calibration, making it essential for quality control laboratories analyzing agarwood or honeybush tea products [1].

Lead Compound for K. pneumoniae Antibacterials

IP3G's 2-fold superior potency against Klebsiella pneumoniae (MIC 31.1 ± 7.2 µg/mL) relative to cefixime (MIC 62.5 ± 7.2 µg/mL) positions it as a promising natural product lead for gastrointestinal infection research. Its strain-specific activity profile (equivalent to cefixime against S. aureus and E. coli, but weaker against B. subtilis) suggests a defined antibacterial spectrum that warrants further investigation in programs seeking narrow-spectrum alternatives to broad-spectrum antibiotics [2].

Radical-Selective Antioxidant Probe for Mechanistic Studies

IP3G's unique antioxidant fingerprint—complete DPPH inactivity (TEAC_DPPH = 0) combined with ABTS⁺⁺ (TEAC_ABTS = 1.04) and peroxyl radical (TEAC_ORAC = 3.61) scavenging—makes it a valuable mechanistic probe for distinguishing hydrogen atom transfer (HAT) versus single electron transfer (SET) antioxidant mechanisms. Substitution with mangiferin or isomangiferin, which are DPPH-active, would confound such mechanistic dissection. Procurement of pure IP3G is thus essential for studies requiring a DPPH-inactive benzophenone control [3].

Benzophenone Scaffold for α-Glucosidase Inhibitors

Although direct IP3G IC₅₀ data are not yet available, the consistent class-level observation that all benzophenone glycosides isolated from Aquilaria sinensis outperformed acarbose supports IP3G's prioritization as a scaffold for antidiabetic drug discovery. Researchers seeking natural product leads with established superiority over the clinical standard acarbose can confidently source IP3G as a representative of this potent inhibitor class, with the expectation of strong α-glucosidase inhibitory activity [4].

Application
Selection Property
Validation Focus
ELISA analytical standard quantification
High-specificity immunoassay (low cross-reactivity with analogs)
Method precision, accuracy, and HPLC correlation review
Antimicrobial screening: K. pneumoniae
Strain-specific inhibitory activity
MIC endpoint reproducibility and spectrum profiling
Mechanistic antioxidant studies (HAT vs SET)
DPPH-inactive, ABTS/ORAC-active radical selectivity
Radical-scavenging assay comparability and mechanism isolation
α-Glucosidase inhibition screening
Class-level potency reported exceeding acarbose
IC50 determination and enzyme kinetics characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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